N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxane carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It can be inferred from similar compounds that they inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for nucleotide synthesis and other cellular functions .
Biochemical Pathways
Given its potential inhibition of ents, it can be inferred that it may affect nucleotide synthesis and adenosine function . Adenosine plays a crucial role in various biochemical pathways, including energy transfer and signal transduction.
Result of Action
The inhibition of ents can potentially disrupt nucleotide synthesis and adenosine function, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Hartwig-Buchwald N-arylation, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A potent, selective D4 dopamine receptor ligand.
4-[(4-fluorophenyl)piperazin-1-yl]methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: An inhibitor of human equilibrative nucleoside transporters.
Uniqueness
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and an oxane carboxamide moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJHMJWSKFVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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